molecular formula C9H8Br2O2 B13711012 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one

2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one

Cat. No.: B13711012
M. Wt: 307.97 g/mol
InChI Key: KNMHFQVDFCAOSW-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Br2O2 It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-methoxyphenyl)ethanone. The reaction is carried out by treating 1-(2-methoxyphenyl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of bromine as a reagent and the optimization of reaction conditions are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to 1-(2-methoxyphenyl)ethanone by using reducing agents like zinc in acetic acid.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in ethanol are commonly used.

    Reduction: Zinc in acetic acid or sodium borohydride in methanol are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are used for oxidation reactions.

Major Products Formed

    Nucleophilic substitution: Products include 2-substituted ethanones, depending on the nucleophile used.

    Reduction: The major product is 1-(2-methoxyphenyl)ethanone.

    Oxidation: The major product is 2,2-dibromo-1-(2-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one involves its interaction with biological molecules and cellular pathways. The bromine atoms and the methoxy group play a crucial role in its reactivity and binding affinity to molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with the methoxy group at the para position.

    2,2-Dibromo-1-(4-bromophenyl)ethan-1-one: Contains an additional bromine atom on the phenyl ring.

    1,2-Dibromoethane: A simpler structure with two bromine atoms on an ethane backbone.

Uniqueness

2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two bromine atoms also enhances its electrophilic character, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

2,2-dibromo-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Br2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3

InChI Key

KNMHFQVDFCAOSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(Br)Br

Origin of Product

United States

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